InChI=1S/C10H13BrO/c1-3-7(2)8-4-5-10(12)9(11)6-8/h4-7,12H,3H2,1-2H3
.
Based on similar compounds analyzed in the provided papers, 2-Bromo-4-(sec-butyl)phenol is predicted to have a planar aromatic ring with the bromine and sec-butyl substituents positioned as indicated by the name. The molecule would likely exhibit intramolecular hydrogen bonding between the hydroxyl hydrogen and the bromine atom, influencing its overall conformation. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6